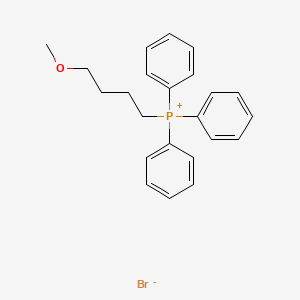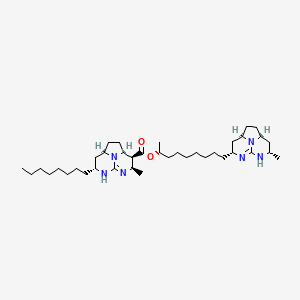![molecular formula C15H13NO3 B13913027 4'-(Acetylamino)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13913027.png)
4'-(Acetylamino)[1,1'-biphenyl]-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(Acetylamino)[1,1’-biphenyl]-4-carboxylic acid: is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of an acetylamino group at the 4’ position and a carboxylic acid group at the 4 position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Acetylamino)[1,1’-biphenyl]-4-carboxylic acid typically involves the acetylation of 4-amino[1,1’-biphenyl]-4-carboxylic acid. The reaction is carried out using acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction mixture is heated to facilitate the acetylation process, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of 4’-(Acetylamino)[1,1’-biphenyl]-4-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 4’-(Acetylamino)[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: 4’-(Acetylamino)[1,1’-biphenyl]-4-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is used to study the interactions of biphenyl derivatives with biological systems. It can be used as a probe to investigate enzyme-substrate interactions and other biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry. It can be used as a starting material for the synthesis of pharmaceutical agents with therapeutic properties.
Industry: In the industrial sector, 4’-(Acetylamino)[1,1’-biphenyl]-4-carboxylic acid is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4’-(Acetylamino)[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with target molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
- 4’-(Acetylamino)[1,1’-biphenyl]-3-carboxylic acid
- 4’-(Acetylamino)[1,1’-biphenyl]-4-sulfonyl chloride
- 4’-(Acetylamino)-4-amino-biphenyl-3-sulfonic acid
Comparison: 4’-(Acetylamino)[1,1’-biphenyl]-4-carboxylic acid is unique due to the specific positioning of the acetylamino and carboxylic acid groups on the biphenyl structure. This unique arrangement imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the carboxylic acid group at the 4 position allows for specific interactions with biological targets that may not be possible with other derivatives.
Properties
Molecular Formula |
C15H13NO3 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
4-(4-acetamidophenyl)benzoic acid |
InChI |
InChI=1S/C15H13NO3/c1-10(17)16-14-8-6-12(7-9-14)11-2-4-13(5-3-11)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) |
InChI Key |
IOCAVWKNFACNHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine](/img/structure/B13912978.png)

![1H-pyrrolo[2,3-b]pyridine-4-thiol](/img/structure/B13912988.png)


![N-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13913005.png)


![Methyl 2-amino-6-methoxybenzo[d]thiazole-4-carboxylate](/img/structure/B13913029.png)
